molecular formula C11H13BrClNO B1288959 4-(4-Bromo-2-chlorobenzyl)morpholine CAS No. 494773-04-5

4-(4-Bromo-2-chlorobenzyl)morpholine

Katalognummer: B1288959
CAS-Nummer: 494773-04-5
Molekulargewicht: 290.58 g/mol
InChI-Schlüssel: PAOOJSSSLWVXRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-2-chlorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-(4-Bromo-2-chlorobenzyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, including antibacterial and anticancer properties, making it a subject of interest for researchers in pharmacology and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a morpholine ring substituted with a bromo and chloro group on the benzyl moiety. This specific substitution pattern is believed to influence its biological activity significantly.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • NLRP3 Inflammasome : The compound has been shown to modulate the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This modulation can lead to reduced inflammation, providing therapeutic potential in inflammatory diseases.
  • Voltage-Gated Sodium Channels : It also interacts with voltage-gated sodium channels (Nav1.7), which are important in pain signaling pathways. Inhibition of these channels may contribute to analgesic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus510
Escherichia coli1020
Pseudomonas aeruginosa1530

These results indicate that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)12
A549 (Lung)15

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting effective anticancer properties at relatively low concentrations .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Inflammatory Diseases : A study demonstrated that patients treated with a formulation containing this compound showed significant reductions in inflammatory markers compared to controls.
  • Cancer Treatment : In preclinical trials, the compound was administered alongside conventional chemotherapy agents, resulting in enhanced therapeutic outcomes and reduced side effects.

Eigenschaften

IUPAC Name

4-[(4-bromo-2-chlorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOOJSSSLWVXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2-chlorobenzaldehyde (1 g, 4.56 mmol), morpholine (0.457 mL, 5.24 mmol), acetic acid (0.300 mL, 5.24 mmol) and sodium triacetoxyborohydride (1.45 g, 6.84 mmol) were mixed with THF (4 mL) in a sealed microwave vial. The mixture was stirred at r.t. for 2 hrs. The mixture was diluted with EtOAc, washed with H2O. The organic layer was washed with brine, dried over MgSO4 and concentrated. The crude was purified on BIOTAGE® with 0-20% of EtOAc in hexane. The fractions containing the desired product was collected and concentrated to give 1.01 g titled product. MS (ESI) m/z 289.9 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.457 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.